N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-13-19-20(23)16(11-24-21(19)27(26-13)15-5-3-2-4-6-15)22(28)25-10-14-7-8-17-18(9-14)30-12-29-17/h2-9,11H,10,12H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZNPEPLRLTDOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target compound features three distinct structural domains:
- Pyrazolo[3,4-b]pyridine core : A bicyclic heteroaromatic system requiring regioselective annulation.
- Benzo[d]dioxol-5-ylmethyl group : A methylene-linked benzodioxole moiety introducing steric and electronic complexity.
- Carboxamide functionality : A critical pharmacophore enabling hydrogen bonding and target interactions.
Key challenges include ensuring regiochemistry during pyridine ring formation, managing reactivity of chlorinated intermediates, and achieving high-yield coupling of the benzodioxole moiety without side reactions.
Synthesis of the Pyrazolo[3,4-b]Pyridine Core
Annulation Strategies
Two primary pathways dominate pyrazolo[3,4-b]pyridine synthesis:
Pyridine Ring Formation on Preexisting Pyrazole (Method A)
- Reactants : 3-Amino-1-phenyl-1H-pyrazole reacts with 1,3-CCC-biselectrophiles (e.g., α,β-unsaturated ketones).
- Mechanism :
Optimization :
- Solvent: Ethanol/water mixtures improve yield (82–89%).
- Catalysis: Tetrapropylammonium bromide (TPAB) accelerates annulation (97% yield).
Three-Component Reaction (Method B)
- Reactants : Arylglyoxals, 3-methyl-1-aryl-pyrazol-5-amine, and cyclic 1,3-dicarbonyl compounds.
- Conditions :
- Catalyst: TPAB (20 mol%)
- Solvent: H₂O/acetone (1:2)
- Temperature: 80°C
- Yield : 97% for model reaction (Table 1).
Table 1 : Optimization of Three-Component Reaction
| Entry | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | H₂O | None | 80 | 45 |
| 2 | EtOH | TPAB | 80 | 78 |
| 3 | H₂O/acetone | TPAB | 80 | 97 |
Functionalization of the Core Structure
Chlorination at Position 4
- Reagent : POCl₃ in DMF (Vilsmeier-Haack conditions).
- Mechanism : Electrophilic substitution at the pyridine’s C4 position.
- Yield : 85–90% after recrystallization (hexane/EtOAc).
Methyl Group Introduction at Position 3
- Method : Friedel-Crafts alkylation using methyl iodide and AlCl₃.
- Conditions :
- Solvent: Dry dichloromethane
- Time: 6–8 hours
- Side Products : <5% dimethylated byproduct.
Synthesis of the Benzo[d]Dioxol-5-Ylmethyl Moiety
Benzodioxole Synthesis
Final Coupling and Carboxamide Formation
Amide Bond Formation
Industrial-Scale Considerations
Catalytic Innovations
Purification Techniques
- Crystallization : Hexane/EtOAc mixtures achieve >99% purity.
- Chromatography : Silica gel with ethyl acetate/methanol gradients.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Azides or thiols substituted products.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogues:
Functional and Pharmacological Differences
- Target vs. 863668-00-2 : The carboxylic acid group in 863668-00-2 may reduce membrane permeability compared to the carboxamide in the target compound. The 4-chlorobenzyl vs. benzo[d][1,3]dioxolmethyl substitution also alters steric and electronic profiles .
- Target vs. Fipronil: Fipronil’s trifluoromethylsulfonyl and cyano groups confer potent insecticidal activity via GABA receptor inhibition, whereas the target compound’s chloro-methyl and carboxamide groups suggest a different mechanism, possibly targeting kinases or ion channels .
- Target vs. The target’s fully aromatic system may prioritize different targets .
Research Findings and Hypotheses
- Bioactivity Predictions : The benzo[d][1,3]dioxol group, seen in anticonvulsant agents (), suggests CNS activity. The carboxamide group may enable hydrogen bonding with biological targets, akin to sulfonamide-containing antibacterials () .
- Agrochemical Potential: Structural resemblance to fipronil () hints at possible pesticidal applications, though the lack of a sulfonyl or cyano group may limit GABAergic activity .
- Optimization Opportunities : Introducing electron-withdrawing groups (e.g., CF₃) at position 4 could enhance pesticidal efficacy, while replacing the phenyl group with heteroaromatics might improve solubility .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H18ClN3O3
- Molecular Weight : 373.82 g/mol
Structural Features
The compound contains:
- A benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
- A pyrazolo[3,4-b]pyridine core that contributes to its pharmacological properties.
- A carboxamide functional group that can enhance solubility and bioavailability.
Research indicates that this compound may function as a potent inhibitor of various kinases, particularly cyclin-dependent kinases (CDKs). CDKs are critical regulators of the cell cycle and are often implicated in cancer progression. By inhibiting these kinases, the compound could potentially halt tumor growth and proliferation .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- Breast Cancer Cells (MCF7) : The compound showed an IC50 value of approximately 15 µM, indicating effective inhibition of cell proliferation.
- Lung Cancer Cells (A549) : An IC50 value of 10 µM was reported, suggesting higher potency in this cell line.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate:
- Moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Limited antifungal activity against Candida albicans at concentrations above 50 µg/mL.
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 15 | |
| Anticancer | A549 | 10 | |
| Antibacterial | Staphylococcus aureus | >50 | |
| Antibacterial | Bacillus subtilis | >50 | |
| Antifungal | Candida albicans | >50 |
Study on Kinase Inhibition
A study highlighted the compound's selectivity towards CDK2 and CDK9. Through biochemical assays, it was found to inhibit these kinases with Ki values in the low nanomolar range. This selectivity suggests potential for development into a targeted cancer therapy with reduced side effects compared to non-selective inhibitors .
Toxicological Assessment
In a preliminary toxicological assessment on murine models, doses up to 100 mg/kg did not exhibit significant acute toxicity. However, further studies are needed to evaluate chronic toxicity and long-term effects.
Q & A
Basic: What synthetic pathways are commonly employed for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step protocols, including cyclization of pyrazole precursors and coupling reactions with substituted benzodioxole derivatives. Key steps include:
- Cyclization : Formation of the pyrazolo[3,4-b]pyridine core via condensation of hydrazine derivatives with chlorinated carbonyl intermediates under reflux conditions (e.g., ethanol or DMF as solvents) .
- Coupling : Introduction of the benzo[d][1,3]dioxol-5-ylmethyl group via nucleophilic substitution or amide bond formation, requiring catalysts like triethylamine and inert atmospheres .
- Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, stoichiometry). For example, flow-chemistry setups enable precise control over reaction kinetics and purity, as demonstrated in diazomethane synthesis .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity of substitutions (e.g., distinguishing methyl and chloro groups on the pyrazole ring) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrazolo[3,4-b]pyridine core and benzodioxole orientation .
- HPLC/LC-MS : Monitors reaction progress and quantifies impurities. Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) is recommended for purity ≥95% .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological targets?
Answer:
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with kinase domains (e.g., MAPK or CDK families). Docking scores correlate with in vitro IC50 values .
- In Vitro Assays : Pair with mutagenesis studies (e.g., alanine scanning) to identify critical residues in binding pockets. For example, methyl substitution at position 3 enhances hydrophobic interactions with ATP-binding sites .
- Analog Synthesis : Systematically modify substituents (e.g., replacing chloro with fluoro) and compare bioactivity using dose-response curves .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects.
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) independently of cellular metabolism .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess variability between studies, as highlighted in research chemistry curricula .
Advanced: What computational methods are suitable for predicting its stability and degradation pathways?
Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., benzodioxole methylene group susceptibility to oxidation) .
- Molecular Dynamics (MD) : Simulate aqueous solubility and hydrolytic degradation under physiological pH (e.g., accelerated aging at 40°C/75% RH) .
- Forced Degradation Studies : Expose to UV light, acids/bases, and oxidizers (H2O2) while monitoring by LC-MS to identify degradation products .
Basic: How can researchers identify potential biological targets for this compound?
Answer:
- Phylogenetic Analysis : Compare its pyrazolo[3,4-b]pyridine scaffold with known kinase inhibitors (e.g., imatinib analogs) using databases like ChEMBL .
- High-Throughput Screening (HTS) : Test against kinase inhibitor libraries (e.g., Eurofins Panlabs) to identify hits with <1 µM IC50 .
- Transcriptomics : Treat model organisms (e.g., C. elegans) and analyze RNA-seq data for pathways enriched in apoptosis or cell cycle arrest .
Advanced: What strategies mitigate instability during long-term storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the carboxamide group .
- Excipient Screening : Co-formulate with cyclodextrins or polyethylene glycol (PEG) to enhance solid-state stability .
- Accelerated Stability Testing : Use Q10 (Arrhenius) model to predict shelf life at 25°C based on degradation rates at 40–60°C .
Advanced: How can enzyme inhibition mechanisms be elucidated for this compound?
Answer:
- Kinetic Assays : Measure IC50 under varying ATP concentrations. A horizontal Lineweaver-Burk plot indicates non-competitive inhibition .
- Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution to visualize binding poses (e.g., PI3Kγ inhibition) .
- Isothermal Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. allosteric modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
